molecular formula C13H14FNO B11720862 1-(3-Fluoro-4-methoxyphenyl)cyclopentanecarbonitrile

1-(3-Fluoro-4-methoxyphenyl)cyclopentanecarbonitrile

Cat. No.: B11720862
M. Wt: 219.25 g/mol
InChI Key: GMYWKCGDSRRWGP-UHFFFAOYSA-N
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Description

1-(3-Fluoro-4-methoxyphenyl)cyclopentanecarbonitrile is a chemical compound with the molecular formula C13H14FNO and a molecular weight of 219.25 g/mol. It is known for its utility in research and development, particularly in the field of organic chemistry. The compound features a cyclopentane ring substituted with a 3-fluoro-4-methoxyphenyl group and a carbonitrile group.

Preparation Methods

The synthesis of 1-(3-Fluoro-4-methoxyphenyl)cyclopentanecarbonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-4-methoxybenzaldehyde and cyclopentanone.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product.

    Industrial Production: Industrial production methods may involve optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1-(3-Fluoro-4-methoxyphenyl)cyclopentanecarbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to produce alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.

    Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., KMnO4), reducing agents (e.g., LiAlH4), and nucleophiles (e.g., NH3).

Scientific Research Applications

1-(3-Fluoro-4-methoxyphenyl)cyclopentanecarbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of biological pathways and interactions, particularly in the development of enzyme inhibitors or receptor modulators.

    Medicine: Research into potential therapeutic applications includes the investigation of its effects on various biological targets, such as enzymes or receptors involved in disease processes.

    Industry: The compound is utilized in the development of new materials, including polymers and specialty chemicals, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-(3-Fluoro-4-methoxyphenyl)cyclopentanecarbonitrile involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The pathways affected by the compound can include signal transduction, metabolic processes, or gene expression.

Comparison with Similar Compounds

1-(3-Fluoro-4-methoxyphenyl)cyclopentanecarbonitrile can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as 1-(3-Fluoro-4-methoxyphenyl)cyclohexanecarbonitrile and 1-(3-Fluoro-4-methoxyphenyl)cyclobutanecarbonitrile share structural similarities but differ in the size of the cycloalkane ring.

    Uniqueness: The presence of the cyclopentane ring in this compound provides distinct steric and electronic properties, making it suitable for specific applications where other compounds may not be as effective.

Properties

Molecular Formula

C13H14FNO

Molecular Weight

219.25 g/mol

IUPAC Name

1-(3-fluoro-4-methoxyphenyl)cyclopentane-1-carbonitrile

InChI

InChI=1S/C13H14FNO/c1-16-12-5-4-10(8-11(12)14)13(9-15)6-2-3-7-13/h4-5,8H,2-3,6-7H2,1H3

InChI Key

GMYWKCGDSRRWGP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2(CCCC2)C#N)F

Origin of Product

United States

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